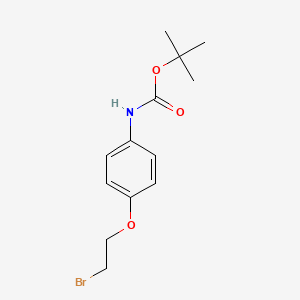

Tert-butyl 4-(2-bromoethoxy)phenylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(2-bromoethoxy)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-10-4-6-11(7-5-10)17-9-8-14/h4-7H,8-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFZSVLIQOAVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromoethoxy)phenylcarbamate typically involves the reaction of 4-hydroxyphenylcarbamate with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed:

Substitution Reactions: The major products are typically the substituted phenylcarbamates where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(2-bromoethoxy)phenylcarbamate serves as an important intermediate in the synthesis of various organic compounds. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols, leading to the formation of new derivatives with potential biological activity.

Biochemical Studies

This compound has been utilized in studies focusing on enzyme inhibition and protein interactions. Its ability to bind to specific sites on enzymes can inhibit their activity, thereby affecting biochemical pathways. For instance, it has shown potential as an inhibitor for enzymes involved in metabolic processes, influencing cellular signaling and gene expression.

Case Study : Research has indicated that this compound can alter the activity of certain metabolic enzymes, which may lead to changes in cellular metabolism and energy production within cells.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its interactions with biomolecules suggest it may play a role in the development of therapeutics targeting specific diseases, particularly those involving enzyme dysregulation.

Case Study : Investigations into its effects on cellular signaling pathways have revealed that it may influence gene transcription and protein synthesis, which are critical in disease mechanisms such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoethoxy)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to tert-butyl 4-(2-bromoethoxy)phenylcarbamate. Key differences in substituents, reactivity, and applications are summarized below.

2.1 Structural Analogs with Halogenated Alkyl/Substituents

- Reactivity Comparison :

- The bromoethoxy group in the target compound enables ether bond cleavage or participation in palladium-catalyzed cross-couplings (e.g., with boronic acids) .

- Bromomethyl analogs exhibit higher reactivity in SN2 reactions due to the better leaving group ability of Br compared to Cl .

- Chloromethyl derivatives are less reactive but preferred in mild reaction conditions to avoid side reactions .

2.2 Carbamates with Heterocyclic or Fluorinated Substituents

- Functional Group Impact :

Biological Activity

Tert-butyl 4-(2-bromoethoxy)phenylcarbamate (CAS No. 959239-07-7) is a carbamate compound with significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C15H22BrNO3

- Molecular Weight : 336.25 g/mol

- Log P : Approximately 3.02 (indicating good permeability across biological membranes)

- Solubility : Low solubility in water (0.0941 mg/mL)

The compound features a carbamate functional group attached to a phenyl ring, which is further substituted with a bromoethoxy group. This structural configuration influences its reactivity and interaction with biological systems.

This compound exhibits its biological effects primarily through interactions with various enzymes and proteins. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can bind to specific sites on target enzymes, inhibiting their activity by obstructing substrate access or altering conformational states. This can lead to significant alterations in cellular signaling pathways and gene expression.

- Cell Signaling Modulation : It may influence transcription factors and regulatory proteins, affecting gene transcription and protein synthesis within cells. Such interactions can alter metabolic enzyme activities, impacting cellular metabolism and energy production.

Biological Activity

Research indicates that this compound has notable biological activities, particularly in the following areas:

Case Studies and Research Findings

While direct studies on this compound are sparse, several related compounds provide insight into its potential biological activities:

These findings highlight the importance of structural modifications in influencing biological activity.

Applications

This compound has potential applications across various fields:

- Medicinal Chemistry : Its ability to inhibit specific enzymes makes it a candidate for drug development targeting inflammatory and neurodegenerative diseases.

- Biochemical Research : The compound serves as a valuable tool for studying enzyme kinetics and cellular signaling pathways.

- Industrial Applications : It can be utilized as an intermediate in the synthesis of specialty chemicals and materials due to its unique reactivity profile.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-butyl 4-(2-bromoethoxy)phenylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of tert-butyl 4-hydroxyphenylcarbamate with 1,2-dibromoethane. For example, in related compounds, bromoethylation is achieved using potassium carbonate as a base in acetonitrile under reflux (6–8 hours) . Optimization may include varying solvents (e.g., DMF vs. acetonitrile), temperature, or stoichiometry of reagents to improve yield. Monitoring via TLC or HPLC ensures completion, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For analogous carbamates, NMR peaks for the tert-butyl group appear as a singlet at δ ~1.48 ppm, while the bromoethoxy group shows signals at δ ~3.6–4.2 ppm (CHBr) and δ ~4.3–4.5 ppm (OCH) . High-resolution mass spectrometry (HRMS) confirms molecular weight, with the bromine isotope pattern (M and M+2 peaks in a 1:1 ratio) validating the presence of bromine .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : While specific toxicity data for this compound are limited, structurally similar brominated carbamates require handling in a fume hood with nitrile gloves and lab coats. Avoid inhalation of dust/vapors; use P95 respirators if ventilation is inadequate. Store at room temperature, away from strong oxidizers, acids, or bases to prevent decomposition .

Advanced Research Questions

Q. How does the bromoethoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom serves as a leaving group, enabling SN2 reactions with nucleophiles like amines or thiols. For instance, in related compounds, substitution with azide or cyanide groups proceeds efficiently in DMF at 60–80°C using catalytic KI to enhance reactivity . Kinetic studies (e.g., varying nucleophile concentration) can elucidate reaction mechanisms, while DFT calculations predict transition states .

Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 60–85%) may arise from differences in reagent purity, solvent drying, or workup protocols. Systematic reproducibility studies under controlled conditions (e.g., anhydrous solvents, inert atmosphere) are recommended. For example, residual moisture in acetonitrile can hydrolyze the carbamate, reducing yield .

Q. How can this compound be used as a building block in medicinal chemistry?

- Methodological Answer : The bromoethoxy group facilitates late-stage functionalization. In drug discovery, it has been coupled with heterocycles (e.g., triazoles or pyridines) via cross-coupling reactions (e.g., Suzuki-Miyaura) to generate libraries of bioactive molecules. For example, analogs with fluorinated aryl groups show anticonvulsant activity in rodent models .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : LC-MS/MS with reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) provides sensitivity and specificity. Matrix effects (e.g., ion suppression from proteins) are mitigated using isotope-labeled internal standards. Detection limits <1 ng/mL are achievable with optimized ionization parameters (ESI+ mode) .

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.